Ranolazine dihydrochloride
Overview
Description
Synthesis Analysis
Ranolazine dihydrochloride has been synthesized through various innovative approaches aiming at improving yield, reducing environmental impact, and simplifying the synthesis process. One notable method involves a four-step procedure starting from basic chemical precursors like o-methoxyphenol, 2, 6-dimethylaniline, piperazine, and epoxychloropropane, achieving ranolazine dihydrochloride in good yield. The structure of the synthesized compound has been validated using techniques like MS, 1H-NMR, and 13C-NMR spectra (Li Zhong-jun, 2003). Another approach, described as “all water chemistry,” showcases an eco-friendly, concise total synthesis of ranolazine in its racemic and enantiopure forms, highlighting the distinct advantages of using water as the reaction medium over traditional organic solvents (Damodara N. Kommi, Dinesh Kumar, A. Chakraborti, 2013).
Scientific Research Applications
Neurological Applications : Ranolazine affects the brain sodium channel NaV1.2, offering potential as an anticonvulsant, particularly under conditions of low pH. This property may be beneficial in treating conditions like ischemic stroke (Peters, Sokolov, Rajamani, & Ruben, 2013).
Cardiac Function Improvement : In ischemic rat hearts, ranolazine increases glucose oxidation, potentially improving heart function and reducing ischemia-related symptoms without affecting hemodynamics (McCormack, Barr, Wolff, & Lopaschuk, 1996). Additionally, it effectively blocks late sodium current, benefiting patients with long QT syndrome 3 mutations and other cardiac conditions (Makielski & Valdivia, 2006).
Treatment of Chronic Stable Angina : Ranolazine is effective in increasing exercise testing and reducing angina episodes as an addition to traditional treatments for chronic stable angina (Nash & Nash, 2008).
Mitochondrial Integrity and Ischemia Reperfusion Injury : The drug reduces calcium overload and oxidative stress, thus protecting against ischemia-reperfusion injury in isolated hearts by improving mitochondrial integrity (Aldakkak, Camara, Heisner, Yang, & Stowe, 2011).
Antiarrhythmic Properties : Ranolazine suppresses various arrhythmias in both ventricles and atria, showing safety in patients with structural heart disease (Antzelevitch, Burashnikov, Sicouri, & Belardinelli, 2011). It's also effective in converting atrial fibrillation to sinus rhythm in chronic heart failure patients (Frommeyer et al., 2012).
Synthesis Research : Ranolazine dihydrochloride was synthesized in a 4-step procedure using specific starting materials, showcasing its chemical synthesis process (Zhong-jun, 2003).
Additional Cardiovascular Benefits : Studies have shown ranolazine's effectiveness in reducing angina episodes and improving exercise duration in patients with chronic angina, indicating its potential for treating other cardiovascular conditions (Chaitman, 2006).
properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O4.2ClH/c1-18-7-6-8-19(2)24(18)25-23(29)16-27-13-11-26(12-14-27)15-20(28)17-31-22-10-5-4-9-21(22)30-3;;/h4-10,20,28H,11-17H2,1-3H3,(H,25,29);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNSNFZXAZXOFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35Cl2N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50904741 | |
Record name | Ranolazine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50904741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ranolazine dihydrochloride | |
CAS RN |
95635-56-6 | |
Record name | Ranolazine hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095635566 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ranolazine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50904741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±) -4-[2-Hydroxy-3-(o-methoxyphenoxy)propyl]-1-piperazineaceto-2�,6�-xylidide dihydrochloride, N-(2,6-Dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1-piperazineacetamide dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RANOLAZINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F71253DJUN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.